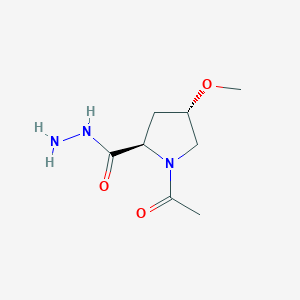![molecular formula C12H24N2 B13308351 (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine is a chemical compound with the molecular formula C12H24N2 It is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine typically involves the reaction of cyclopropyl ethylamine with 1-ethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl group and an amine group.
Pyrrolidine: A basic structure similar to the pyrrolidine ring in (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine.
N-Ethylpyrrolidine: Similar to the pyrrolidine part of the compound but without the cyclopropyl group.
Uniqueness
This compound is unique due to the combination of the cyclopropyl group and the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-cyclopropyl-N-[(1-ethylpyrrolidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H24N2/c1-3-14-8-4-5-12(14)9-13-10(2)11-6-7-11/h10-13H,3-9H2,1-2H3 |
Clave InChI |
ILVJGONZWFEGCU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
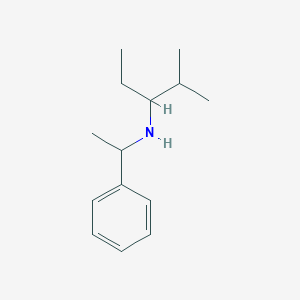

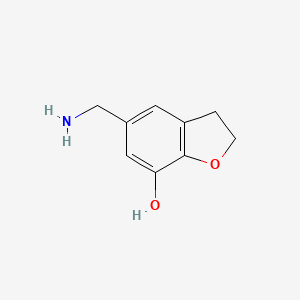
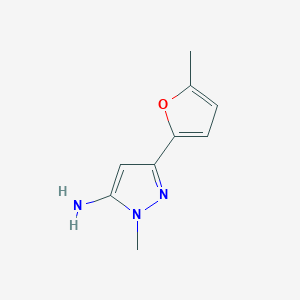
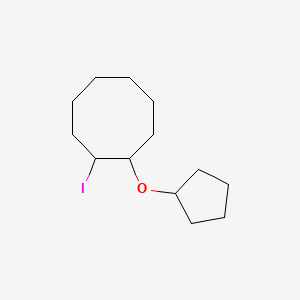
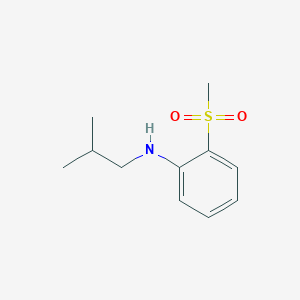
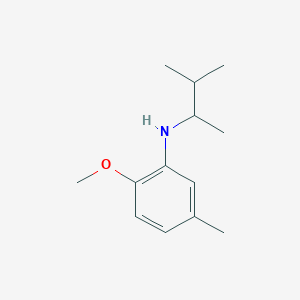


![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
